![molecular formula C9H12N2 B13007499 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with dimethylating agents under controlled conditions to introduce the dimethyl groups at the 2-position. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and methylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that are critical in disease progression, such as those related to cancer or microbial infections .
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: Lacks the dimethyl groups but shares the core structure.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of the fused rings.
Indole derivatives: Similar in having a fused ring system but with different heteroatoms and functional groups.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the dimethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11) |
InChI 键 |
ZEBYCCAAIPNANR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(N1)N=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
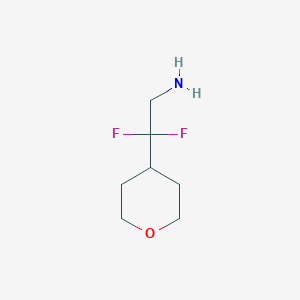
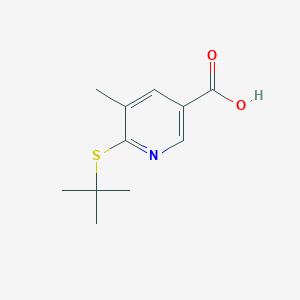
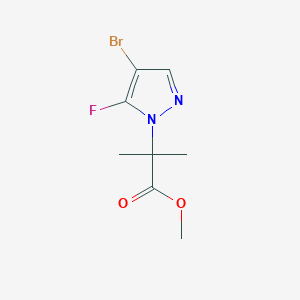

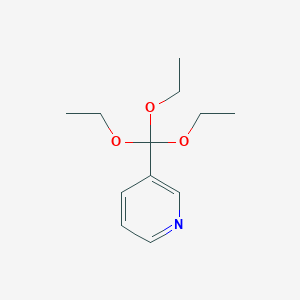
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
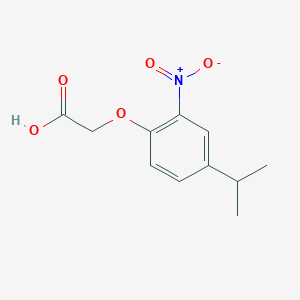
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
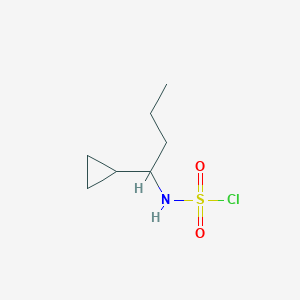
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
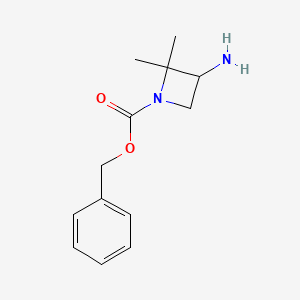
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
